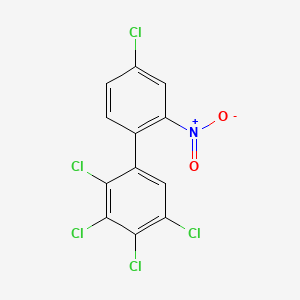

6-Nitro-2',3',4,4',5'-pentachlorobiphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

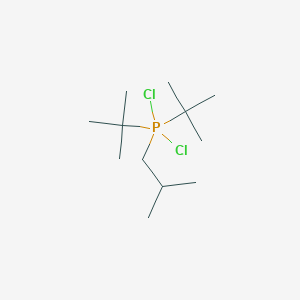

6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the chemical formula C12H4Cl5NO2. It is a member of the PCB family, which consists of 209 different congeners. These compounds are known for their environmental persistence, bioaccumulation, and potential toxic effects on living organisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl typically involves the nitration of 2’,3’,4,4’,5’-pentachlorobiphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the biphenyl ring.

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl, has largely been phased out due to their environmental and health hazards. laboratory-scale synthesis for research purposes follows similar methods as described above, with stringent safety and environmental controls in place .

Analyse Des Réactions Chimiques

Types of Reactions

6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Halogen atoms in the biphenyl structure can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes, molecular oxygen.

Reduction: Hydrogen gas, palladium or platinum catalysts.

Substitution: Nucleophiles such as hydroxide ions, under basic conditions.

Major Products Formed

Oxidation: Hydroxylated biphenyl derivatives.

Reduction: Amino-substituted biphenyl derivatives.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl has been extensively studied for its toxicological effects and environmental impact. Some key research applications include:

Environmental Chemistry: Studying the persistence and degradation of PCBs in the environment.

Toxicology: Investigating the compound’s effects on thyroid function, reproductive health, and its role as an endocrine disruptor

Analytical Chemistry: Used as a standard in gas chromatography and other analytical techniques to detect and quantify PCBs in environmental samples.

Mécanisme D'action

The toxic effects of 6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound induces the expression of cytochrome P450 enzymes, leading to the production of reactive oxygen species and subsequent oxidative stress . Additionally, it can disrupt thyroid hormone homeostasis by interfering with the sodium/iodide symporter (NIS) and other thyroid-related proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3’,4,4’,5-Pentachlorobiphenyl: Another PCB congener with similar environmental persistence and toxicological properties.

3,3’,4,4’,5-Pentachlorobiphenyl: Known for its strong dioxin-like toxicity and similar mechanisms of action.

Uniqueness

6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl is unique due to the presence of the nitro group, which can undergo specific chemical reactions not observed in other PCBs. This functional group also contributes to its distinct toxicological profile and environmental behavior .

Propriétés

Numéro CAS |

116453-31-7 |

|---|---|

Formule moléculaire |

C12H4Cl5NO2 |

Poids moléculaire |

371.4 g/mol |

Nom IUPAC |

1,2,3,4-tetrachloro-5-(4-chloro-2-nitrophenyl)benzene |

InChI |

InChI=1S/C12H4Cl5NO2/c13-5-1-2-6(9(3-5)18(19)20)7-4-8(14)11(16)12(17)10(7)15/h1-4H |

Clé InChI |

VFWWVRDDFPIWRQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)

![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)

![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)

![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)